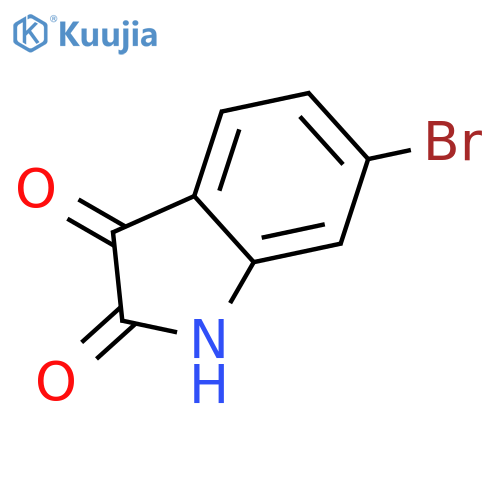Cas no 6326-79-0 (6-bromo-2,3-dihydro-1H-indole-2,3-dione)

6326-79-0 structure
商品名:6-bromo-2,3-dihydro-1H-indole-2,3-dione
6-bromo-2,3-dihydro-1H-indole-2,3-dione 化学的及び物理的性質
名前と識別子
-
- 6-Bromoisatin
- 6-Bromoindole-2,3-dione
- 6-Bromo-1H-indole-2,3-dione
- 6-Bromoindoline-2,3-dione
- 1H-6-bromoindole-2,3-dione
- 6-bromo-1H-benzo[d]azolidine-2,3-dione
- 6-bromo-2,3-dihydro-1H-indole-2,3-dione
- 6-Bromo-isatin
- 6-Bromoisatin 6-Bromo indole-2,3-dione
- 6-monobromoisatin
- 6-Bromo-2,3-indolinedione
- 1H-Indole-2,3-dione, 6-bromo-
- 6- Bromoisatin
- NSC30748
- 6-Bromoindolin-2,3-dione
- KSC492I4J
- HVPQMLZLINVIHW-UHFFFAOY
- EN300-24656
- MFCD01631138
- SB40596
- HVPQMLZLINVIHW-UHFFFAOYSA-N
- DTXSID50212651
- B2424
- CDA60345
- SCHEMBL8557
- NSC-30748
- FT-0660878
- NSC 30748
- CHEMBL223335
- 6326-79-0
- AC-3241
- SY004824
- 6-Bromo Isatin
- UVA4QW7PH2
- Q-200552
- CS-W002793
- AKOS000119280
- FT-0649291
- FS-3757
- AM20061106
- Z199464140
- BB 0255184
- 6-Bromo-1H-indole-2,3-dione, AldrichCPR
- DB-026385
- STK399865
- 2H-3,1-Benzoxazine-2,4(1H)-dione,5-bromo-
- ALBB-002981
-
- MDL: MFCD01631138
- インチ: 1S/C8H4BrNO2/c9-4-1-2-5-6(3-4)10-8(12)7(5)11/h1-3H,(H,10,11,12)
- InChIKey: HVPQMLZLINVIHW-UHFFFAOYSA-N
- ほほえんだ: BrC1C([H])=C([H])C2C(C(N([H])C=2C=1[H])=O)=O
- BRN: 131247
計算された属性
- せいみつぶんしりょう: 224.94254g/mol
- ひょうめんでんか: 0
- XLogP3: 1.3
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 回転可能化学結合数: 0
- どういたいしつりょう: 224.94254g/mol
- 単一同位体質量: 224.94254g/mol
- 水素結合トポロジー分子極性表面積: 46.2Ų
- 重原子数: 12
- 複雑さ: 241
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 6
じっけんとくせい
- 色と性状: Light-red to Brown Solid
- 密度みつど: 1.826
- ゆうかいてん: 274°C(lit.)
- 屈折率: 1.649
- PSA: 46.17000
- LogP: 1.72190
- ようかいせい: 未確定
6-bromo-2,3-dihydro-1H-indole-2,3-dione セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302+H312+H332-H315-H317-H319
- 警告文: P261-P264-P270-P271-P272-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P501
- 危険カテゴリコード: 22-41-43
- セキュリティの説明: S22-S24/25
-
危険物標識:

- リスク用語:R22
- 危険レベル:IRRITANT
- ちょぞうじょうけん:Inert atmosphere,2-8°C
6-bromo-2,3-dihydro-1H-indole-2,3-dione 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
6-bromo-2,3-dihydro-1H-indole-2,3-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM114459-100g |
6-bromo-1H-indole-2,3-dione |
6326-79-0 | 95%+ | 100g |
$*** | 2023-05-30 | |
| Enamine | EN300-24656-10.0g |
6-bromo-2,3-dihydro-1H-indole-2,3-dione |
6326-79-0 | 95.0% | 10.0g |
$52.0 | 2025-03-21 | |
| Enamine | EN300-24656-50.0g |
6-bromo-2,3-dihydro-1H-indole-2,3-dione |
6326-79-0 | 95.0% | 50.0g |
$192.0 | 2025-03-21 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB06918-5g |
6-bromo-2,3-dihydro-1H-indole-2,3-dione |
6326-79-0 | 97% | 5g |
¥104 | 2023-09-15 | |
| eNovation Chemicals LLC | K10586-5g |
6-Bromoisatin |
6326-79-0 | 98% | 5g |
$200 | 2024-05-24 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY004824-100g |
6-Bromoisatin |
6326-79-0 | ≥95% | 100g |
¥1001.00 | 2024-07-09 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B124372-500g |
6-bromo-2,3-dihydro-1H-indole-2,3-dione |
6326-79-0 | 97% | 500g |
¥5343.90 | 2023-09-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1038574-500g |
6-Bromoisatin |
6326-79-0 | 98% | 500g |
¥6501.00 | 2024-05-06 | |
| Chemenu | CM114459-500g |
6-bromo-1H-indole-2,3-dione |
6326-79-0 | 95%+ | 500g |
$*** | 2023-05-30 | |
| Matrix Scientific | 030121-100g |
6-Bromo-1H-indole-2,3-dione, 95+% |
6326-79-0 | 95+% | 100g |
$268.00 | 2023-09-09 |
6-bromo-2,3-dihydro-1H-indole-2,3-dione 関連文献
-
1. Effect of conjugation length on the properties of fused perylene diimides with variable isoindigosYaping Yu,Ning Xue,Chengyi Xiao,Mahesh Kumar Ravva,Yanjun Guo,Liyun Wu,Lei Zhang,Zhengke Li,Wan Yue,Zhaohui Wang J. Mater. Chem. C 2019 7 12263
-
Wei Hong,Chang Guo,Bin Sun,Yuning Li J. Mater. Chem. C 2015 3 4464
-
Walaa Elsawy,Chang-Lyoul Lee,Shinuk Cho,Seung-Hwan Oh,Seung-Hyeon Moon,Ahmed Elbarbary,Jae-Suk Lee Phys. Chem. Chem. Phys. 2013 15 15193
-
4. Saccharomonosporine A inspiration; synthesis of potent analogues as potential PIM kinase inhibitorsAsmaa M. AboulMagd,Hossam M. Hassan,Ahmed M. Sayed,Usama Ramadan Abdelmohsen,Hamdy M. Abdel-Rahman RSC Adv. 2020 10 6752
-
Lei Zhang,Fan Chen,Jing Wang,Yongzheng Chen,Zeguo Zhang,Ya Lin,Xinling Zhu RSC Adv. 2015 5 97816
6326-79-0 (6-bromo-2,3-dihydro-1H-indole-2,3-dione) 関連製品
- 345-32-4(5-(Trifluoromethyl)indoline-2,3-dione)
- 443-69-6(5-Fluoroisatin)
- 117-06-6(1-Amino-5-benzoylaminoanthraquinone)
- 346-34-9(4-Fluoroindoline-2,3-dione)
- 391-12-8(7-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione)
- 97-36-9(2,4-Dimethylacetoacetanilide)
- 306325-13-3(6-bromo-5-methyl-2,3-dihydro-1H-indole-2,3-dione)
- 317-20-4(7-fluoro-2,3-dihydro-1H-indole-2,3-dione)
- 59-48-3(Oxindole)
- 93-68-5(N-(2-methylphenyl)-3-oxobutanamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:6326-79-0)6-bromo-2,3-dihydro-1H-indole-2,3-dione

清らかである:99%
はかる:500g
価格 ($):553.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:6326-79-0)6-Bromoisatin

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ